5-trans-17-phenyl trinor Prostaglandin F2alpha
Beschreibung
BenchChem offers high-quality 5-trans-17-phenyl trinor Prostaglandin F2alpha suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-trans-17-phenyl trinor Prostaglandin F2alpha including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1+,15-14+/t18-,19+,20+,21-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHHIZGZVLHBQZ-UGYUJCRHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C/CCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Differences Between 5-cis and 5-trans Prostaglandin F2alpha Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Prostaglandin F2alpha and Its Isomeric Forms
Prostaglandin F2alpha (PGF2α), a key member of the eicosanoid family of signaling molecules, is a potent biologically active lipid mediator derived from arachidonic acid.[1] It plays a crucial role in a wide array of physiological and pathological processes, most notably in female reproductive biology, where it is instrumental in luteolysis (the regression of the corpus luteum) and the induction of uterine contractions during parturition.[2] Beyond reproduction, PGF2α is involved in the inflammatory response, regulation of blood pressure, and ocular physiology.[1]
The biological activity of PGF2α is intrinsically linked to its specific three-dimensional structure. The molecule contains several chiral centers and double bonds, giving rise to the possibility of multiple stereoisomers. This guide focuses on the critical distinction between two such isomers: the naturally occurring and biologically active 5-cis-PGF2α and its geometric isomer, 5-trans-PGF2α . Understanding the nuanced differences between these isomers is paramount for researchers in drug discovery and development, as the stereochemistry of a molecule dictates its interaction with its biological target and, consequently, its therapeutic efficacy and potential side effects.
The Core Directive: A Structural and Functional Dissection
This technical guide provides a comprehensive analysis of the fundamental differences between 5-cis and 5-trans PGF2α, delving into their chemical structures, biosynthesis, and the profound impact of their stereochemistry on biological activity and receptor interaction. We will explore the signaling pathways they modulate and provide detailed experimental protocols for their separation and analysis, equipping researchers with the foundational knowledge and practical tools to navigate the complexities of these important biomolecules.
PART 1: Chemical Structure and Biosynthesis: The Genesis of Isomeric Divergence
The defining difference between 5-cis-PGF2α and 5-trans-PGF2α lies in the geometry of the double bond between carbons 5 and 6 of the carboxylic acid side chain.[3]
-
5-cis-PGF2α (Dinoprost): The IUPAC name is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid.[2] The "Z" designation (from the German zusammen, meaning "together") indicates that the higher priority substituents on either side of the double bond are on the same side. This cis configuration imparts a characteristic "bent" shape to the molecule.
-
5-trans-PGF2α: The IUPAC name is (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid.[3] The "E" designation (from the German entgegen, meaning "opposite") signifies that the higher priority substituents are on opposite sides of the double bond, resulting in a more linear, or "straight," conformation of this portion of the molecule.
This seemingly subtle difference in stereochemistry has profound implications for the molecule's overall shape and its ability to bind to its receptor.
Biosynthesis of PGF2α
The biosynthesis of the biologically active 5-cis-PGF2α is a multi-step enzymatic cascade originating from arachidonic acid, a 20-carbon polyunsaturated fatty acid.[2]
-
Liberation of Arachidonic Acid: Phospholipase A2 (PLA2) releases arachidonic acid from the sn-2 position of membrane phospholipids.[2]
-
Cyclooxygenase (COX) Pathway: Arachidonic acid is then converted to the unstable endoperoxide intermediate Prostaglandin H2 (PGH2) by the action of cyclooxygenase enzymes (COX-1 and COX-2).[2]
-
PGF2α Synthesis: PGH2 can be converted to PGF2α through two primary pathways:
-
Direct Reduction: PGH2 is directly reduced to PGF2α by prostaglandin F synthase (PGFS), also known as aldo-keto reductase 1C3 (AKR1C3).[4]
-
Conversion from PGE2: PGH2 can first be isomerized to Prostaglandin E2 (PGE2) by PGE synthase (PGES). PGE2 can then be converted to PGF2α by a 9-keto reductase.[4]
-
The 5-trans isomer is not a primary product of this enzymatic pathway. Instead, it is often found as a contaminant in synthetic preparations of PGF2α, arising from the greater thermodynamic stability of the trans configuration.
PART 2: Biological Activity and Receptor Interaction: The Consequence of Stereochemistry
The biological effects of PGF2α are mediated through its interaction with a specific G protein-coupled receptor (GPCR) known as the Prostaglandin F receptor (FP receptor).[5] The stereospecificity of this receptor is the primary determinant of the differential activity between the 5-cis and 5-trans isomers.
While direct comparative studies on the biological activity of 5-cis and 5-trans PGF2α are not extensively detailed in publicly available literature, the principles of stereospecific receptor-ligand interactions strongly suggest that the naturally occurring 5-cis isomer is the significantly more potent agonist. The precise three-dimensional arrangement of the functional groups in 5-cis-PGF2α allows for optimal binding to the FP receptor, leading to a conformational change in the receptor and the initiation of downstream signaling cascades.[5]
Recent cryo-electron microscopy studies of the human FP receptor have revealed the intricate molecular details of ligand binding.[6][7] These studies highlight the importance of specific hydrogen bonds and hydrophobic interactions between the prostaglandin and key amino acid residues within the receptor's binding pocket. It is highly probable that the altered geometry of the 5-trans isomer would disrupt these critical interactions, leading to a significantly lower binding affinity and, consequently, reduced biological activity.
PGF2α Signaling Pathway
Upon binding of 5-cis-PGF2α, the FP receptor activates the Gq/11 family of G proteins.[5] This initiates a signaling cascade that results in the generation of two key second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][9]
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[8][10]
-
DAG , in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).
The rise in intracellular Ca2+ is a central event in many of PGF2α's physiological effects, including the contraction of smooth muscle cells in the uterus and blood vessels.[10]
Diagram of the PGF2α Signaling Pathway:
Caption: PGF2α signaling pathway upon binding to the FP receptor.
Metabolism and Pharmacokinetics
PART 3: Experimental Protocols: Separation and Analysis of 5-cis and 5-trans PGF2α
The accurate separation and quantification of 5-cis and 5-trans PGF2α isomers are crucial for quality control of synthetic PGF2α preparations and for research purposes. High-performance liquid chromatography (HPLC) is the method of choice for this application.
Detailed Step-by-Step Methodology for HPLC Separation
Objective: To separate 5-cis-PGF2α from its 5-trans isomer using reversed-phase HPLC.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or phosphoric acid
-
Reference standards for 5-cis-PGF2α and 5-trans-PGF2α
Protocol:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Water with 0.1% TFA (v/v).
-
Prepare Mobile Phase B: Acetonitrile with 0.1% TFA (v/v).
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare stock solutions of 5-cis-PGF2α and 5-trans-PGF2α (e.g., 1 mg/mL) in methanol or ethanol.
-
Prepare working standard solutions by diluting the stock solutions in the initial mobile phase composition.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically used. For example:
-
0-5 min: 30% B
-
5-25 min: Gradient to 70% B
-
25-30 min: Hold at 70% B
-
30-35 min: Return to 30% B
-
35-45 min: Column re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV at 200-210 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard solutions to determine the retention times of 5-cis-PGF2α and 5-trans-PGF2α. Typically, the more linear trans isomer will have a slightly different retention time than the cis isomer.
-
Inject the sample solution.
-
Identify and quantify the isomers in the sample by comparing their retention times and peak areas to those of the standards.
-
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: The nonpolar stationary phase effectively separates the moderately nonpolar prostaglandin isomers based on their hydrophobicity.
-
Acidified Mobile Phase: The addition of an acid like TFA improves peak shape and resolution by suppressing the ionization of the carboxylic acid group on the prostaglandins.
-
Gradient Elution: A gradient from a lower to a higher concentration of organic solvent (acetonitrile) is necessary to elute both isomers with good resolution and within a reasonable timeframe.
-
UV Detection: Prostaglandins have a chromophore that allows for their detection at low UV wavelengths.
Diagram of the HPLC Separation Workflow:
Caption: A simplified workflow for the HPLC separation of PGF2α isomers.
Conclusion
The distinction between 5-cis and 5-trans prostaglandin F2alpha is a clear demonstration of the principle of stereospecificity in pharmacology. The cis configuration of the double bond at the 5th position is a critical structural feature that enables PGF2α to bind with high affinity to its receptor and elicit its potent biological effects. In contrast, the trans isomer, due to its altered geometry, is expected to have significantly reduced or negligible activity. For researchers and professionals in drug development, a thorough understanding of these isomeric differences is essential for the synthesis of pure, active pharmaceutical ingredients and for the accurate interpretation of biological data. The analytical methods outlined in this guide provide the necessary tools for ensuring the isomeric purity of PGF2α and its analogs, thereby contributing to the development of safe and effective therapeutics.
References
-
Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. Nature Communications. [Link]
-
5-trans-PGF2alpha. PubChem. [Link]
-
Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. PMC. [Link]
-
Stereospecific conversion of prostaglandin D2 to (5Z,13E)-(15S)-9 alpha-11 beta,15-trihydroxyprosta-5,13-dien-1-oic acid (9 alpha,11 beta-prostaglandin F2) and of prostaglandin H2 to prostaglandin F2 alpha by bovine lung prostaglandin F synthase. Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
(PDF) Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity. ResearchGate. [Link]
-
Determination of 9α,11β-prostaglandin F2 by stereospecific antibody in various rat tissues. Semantic Scholar. [Link]
-
Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo. ResearchGate. [Link]
-
Prostaglandin F2alpha. Wikipedia. [Link]
-
Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element. PMC. [Link]
-
Comparison of activities of two prostaglandin stereoisomers: PGF2 alpha and PGF2 beta. European Journal of Pharmacology. [Link]
-
Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo. PubMed. [Link]
-
Prostaglandin F(2alpha) receptor-dependent regulation of prostaglandin transport. PubMed. [Link]
-
Prostaglandin F2 alpha – Knowledge and References. Taylor & Francis Online. [Link]
-
Prostaglandin F(2alpha) Receptor in the Corpus Luteum: Recent Information on the Gene, Messenger Ribonucleic Acid, and Protein. PubMed. [Link]
-
Differential effects of prostaglandin F2 alpha and of prostaglandins E1 and E2 on cyclic 3',5'-monophosphate production and intracellular calcium mobilization in avian uterine smooth muscle cells. PubMed. [Link]
-
Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells. PubMed. [Link]
-
Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells. PMC. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 3. 5-trans-PGF2alpha | C20H34O5 | CID 5283078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stereospecific conversion of prostaglandin D2 to (5Z,13E)-(15S)-9 alpha-11 beta,15-trihydroxyprosta-5,13-dien-1-oic acid (9 alpha,11 beta-prostaglandin F2) and of prostaglandin H2 to prostaglandin F2 alpha by bovine lung prostaglandin F synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of prostaglandin F2 alpha and of prostaglandins E1 and E2 on cyclic 3',5'-monophosphate production and intracellular calcium mobilization in avian uterine smooth muscle cells [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Preparation of Stock Solutions for 5-trans-17-phenyl trinor PGF2α
Introduction
5-trans-17-phenyl trinor PGF2α, also known as trans-Bimatoprost, is a prostaglandin F2α analog.[1][2] It is the 5-trans isomer of 17-phenyl trinor PGF2α and is often utilized as an analytical standard for the detection and quantification of this impurity in preparations of its cis-isomer, Bimatoprost, a drug used to reduce intraocular pressure.[1][3] Accurate and reliable preparation of stock solutions is the foundation for any downstream application, ensuring the integrity and reproducibility of experimental results. This guide provides a detailed protocol for the preparation of stock solutions of 5-trans-17-phenyl trinor PGF2α, grounded in established biochemical practices for handling prostaglandin analogs.
Expertise & Experience: The Rationale Behind the Protocol
Trustworthiness: A Self-Validating System
Adherence to this protocol will yield a stock solution of known concentration and stability. The self-validating aspects of this methodology include:
-
Visual Inspection: A properly prepared stock solution should be a clear, colorless to light yellow solution. Any precipitation or color change may indicate degradation or insolubility.
-
Consistency in Downstream Applications: A stable stock solution will produce consistent results in subsequent experiments. Variability in experimental outcomes may point to issues with stock solution integrity.
-
Periodic Purity Checks (Optional): For long-term studies, the purity of the stock solution can be periodically assessed using analytical techniques such as HPLC.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Synonyms | trans-Bimatoprost, 5-trans-17-phenyl trinor PGF2α | [1][2] |
| Molecular Formula | C₂₃H₃₂O₅ | [1] |
| Formula Weight | 388.5 g/mol | [1] |
| CAS Number | 1648894-84-1 | [1] |
| Purity | ≥95% | [1] |
| Storage of Solid | -20°C | [2] |
| Solubility (Methyl Acetate) | 10 mg/mL | [1] |
| Predicted Solubility (Ethanol) | Good, based on analogs | Inferred from[3][5] |
| Predicted Solubility (DMSO) | Good, based on analogs | Inferred from[3][5] |
| Stock Solution Storage | -20°C in an organic solvent | [5][6] |
| Aqueous Solution Stability | Not recommended for storage more than one day | [5] |
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution of 5-trans-17-phenyl trinor PGF2α in dimethyl sulfoxide (DMSO).
Materials and Reagents:
-
5-trans-17-phenyl trinor PGF2α (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with PTFE-lined caps
-
Micropipettes and sterile, filtered pipette tips
-
Analytical balance
Workflow Diagram:
Caption: Workflow for preparing 5-trans-17-phenyl trinor PGF2alpha stock solution.
Step-by-Step Methodology:
-
Equilibration of Compound: Before opening, allow the vial containing the solid 5-trans-17-phenyl trinor PGF2α to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing the Compound: On an analytical balance, carefully weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.3885 mg of 5-trans-17-phenyl trinor PGF2α. Transfer the weighed compound to a clean, amber glass vial.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial. For the example above, add 100 µL of DMSO.
-
Causality Insight: Anhydrous DMSO is crucial as water can promote hydrolysis of the prostaglandin.
-
-
Purging with Inert Gas: Briefly purge the headspace of the vial with an inert gas (argon or nitrogen). This displaces oxygen and minimizes the risk of oxidative degradation.
-
Dissolution and Mixing: Tightly cap the vial and vortex gently until the compound is completely dissolved. The solution should be clear and free of any visible particulates.
-
Aliquoting and Storage: For long-term storage and to avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in amber glass vials. Purge the headspace of each aliquot vial with inert gas before sealing.
-
Causality Insight: Repeated freeze-thaw cycles can lead to the degradation of sensitive compounds.
-
-
Final Storage: Store the aliquoted stock solutions at -20°C. When stored properly, the stock solution in an organic solvent should be stable for at least two years.[1][5][6]
Preparation of Aqueous Working Solutions
For many biological experiments, it is necessary to prepare aqueous dilutions from the organic stock solution.
-
Dilution: Briefly centrifuge the vial of the stock solution to collect the contents at the bottom.
-
Serial Dilution: Perform serial dilutions of the organic stock solution into the aqueous buffer of choice (e.g., PBS, pH 7.2) immediately before use.
-
Expert Tip: To avoid precipitation, add the organic stock solution to the aqueous buffer and mix immediately. Do not add the aqueous buffer to the organic stock.
-
-
Stability of Aqueous Solutions: It is not recommended to store aqueous solutions of prostaglandins for more than one day as they are prone to degradation.[5]
Safety and Handling Precautions
Prostaglandin F2α analogs are biologically active molecules and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid Contact: Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.
References
-
Labchem Sdn Bhd. (2026). 5-trans-17-phenyl trinor Prostaglandin F2α. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Prostaglandin F2α | Prostanoid Receptor | Tocris Bioscience [tocris.com]
- 3. 5-trans-17-phenyl trinor Prostaglandin F2alpha ethyl amide | CAS 1163135-95-2 | Cayman Chemical | Biomol.com [biomol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note & Protocols: High-Recovery Extraction of Prostaglandin F2α Analogs from Biological Samples for LC-MS/MS Analysis
Abstract & Introduction: The Analytical Challenge
Prostaglandin F2α (PGF2α) analogs, such as latanoprost, travoprost, and bimatoprost, are potent therapeutic agents widely used for the treatment of glaucoma and ocular hypertension.[1] Their efficacy is directly related to their concentration at the site of action and systemic circulation. Consequently, accurate quantification in biological matrices like plasma, serum, and aqueous humor is imperative for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies.[1]
However, the bioanalysis of these compounds presents significant challenges. Endogenous PGF2α analogs are present at very low physiological concentrations (pg/mL to ng/mL), requiring highly sensitive analytical methods.[2] Furthermore, these lipid mediators are often unstable and susceptible to ex vivo formation, and the complexity of biological matrices introduces interferences that can suppress ionization in mass spectrometry, compromising data quality.[3][4]
This guide provides a comprehensive overview and detailed, field-proven protocols for the extraction of PGF2α analogs from biological samples. We will delve into the mechanistic principles behind two gold-standard techniques—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—offering step-by-step methodologies designed to maximize recovery, ensure cleanliness of the final extract, and achieve the sensitivity required for demanding LC-MS/MS applications.[1][3]
Foundational Principles: Extraction Chemistry
The successful extraction of PGF2α analogs hinges on exploiting their shared chemical properties. These molecules are carboxylic acids, meaning they possess a terminal carboxyl group (-COOH). The protonation state of this group is pH-dependent and is the key to designing a selective extraction strategy.
-
At Acidic pH (pH < 4): The carboxyl group is protonated (-COOH), rendering the molecule neutral and less polar (more hydrophobic). In this state, it will readily partition into organic solvents (in LLE) or bind to nonpolar, reversed-phase sorbents (in SPE).[5][6]
-
At Neutral or Basic pH (pH > 6): The carboxyl group is deprotonated (-COO⁻), making the molecule charged and highly polar (hydrophilic). In this state, it is soluble in the aqueous phase and will not be retained by reversed-phase sorbents.
This pH-dependent behavior is the cornerstone of the following protocols.
Solid-Phase Extraction (SPE): The Gold Standard for Selectivity
SPE is a highly selective and robust technique that provides cleaner extracts compared to LLE, leading to reduced matrix effects and improved analytical sensitivity.[1][7] The most common approach for PGF2α analogs is reversed-phase SPE, using sorbents like C18 (octadecylsilyl) or polymeric materials (e.g., Oasis HLB).[1][8]
The Principle of Reversed-Phase SPE for PGF2α Analogs: The strategy involves four key stages: conditioning, loading, washing, and eluting. By manipulating the pH of the sample and the polarity of the solvents, we can selectively retain the analytes of interest while washing away interfering matrix components like salts, proteins, and phospholipids.[5][9]
Caption: Solid-Phase Extraction (SPE) Workflow for PGF2α Analogs.
Detailed Protocol: SPE of Latanoprost Acid from Human Plasma using a Polymeric Cartridge
This protocol is optimized for the extraction of latanoprost's active metabolite, latanoprost acid, from a complex matrix like plasma. Polymeric sorbents offer excellent pH stability and high recovery for a broad range of acidic compounds.[5]
Materials and Reagents:
-
Polymeric SPE Cartridges (e.g., Oasis HLB, Bond Elut Plexa, 30 mg/1 mL)[5]
-
Latanoprost Acid analytical standard
-
Deuterated Latanoprost Acid (or other suitable analog) for Internal Standard (IS)[2]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (≥98%)
-
Ultrapure Water
-
Human Plasma (collected with an anticoagulant like EDTA)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice to prevent degradation.
-
To 500 µL of plasma in a microcentrifuge tube, add 10 µL of IS solution (e.g., 100 ng/mL deuterated latanoprost acid in methanol). Vortex briefly.
-
Acidify the sample by adding 50 µL of 2% formic acid in water. Vortex for 10 seconds. This step is critical to neutralize the analyte for efficient binding to the reversed-phase sorbent.[5][9]
-
-
SPE Cartridge Conditioning & Equilibration:
-
Place the SPE cartridges on the manifold.
-
Condition: Pass 1 mL of methanol through the cartridge. This solvates the polymer chains, "activating" the sorbent for interaction.
-
Equilibrate: Pass 1 mL of ultrapure water acidified with 0.1% formic acid. This prepares the sorbent environment to match the pH of the loading solution. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge.
-
Apply a gentle vacuum to achieve a flow rate of approximately 1 mL/minute. A slow loading rate ensures sufficient interaction time between the analyte and the sorbent, maximizing retention.[10]
-
-
Washing:
-
Pass 1 mL of 5% methanol in water (acidified with 0.1% formic acid) through the cartridge. This wash step removes highly polar, water-soluble interferences (like salts) without prematurely eluting the analyte of interest.
-
Dry the cartridge under high vacuum or with nitrogen for 2-5 minutes to remove residual water, which can interfere with the subsequent elution step.[10]
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the latanoprost acid and IS with 1 mL of methanol or acetonitrile. The strong organic solvent disrupts the nonpolar interactions, releasing the analytes from the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dry residue in 100 µL of the initial mobile phase of your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[3]
-
Vortex, centrifuge to pellet any particulates, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE): A Classic and Cost-Effective Approach
LLE is a powerful technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic phase (the extraction solvent).[3][11] For PGF2α analogs, a "salting-out" LLE method can be highly effective, providing simultaneous protein precipitation and analyte extraction.[3][12]
The Principle of Salting-Out LLE: The biological sample is first acidified to neutralize the PGF2α analog. An organic solvent (e.g., ethyl acetate) is added to extract the neutral analyte. A high concentration of salt (e.g., NaH₂PO₄) is also added. This salt dramatically increases the polarity of the aqueous layer, effectively "pushing" the nonpolar analyte into the organic layer and simultaneously precipitating proteins at the interface, resulting in a cleaner separation.[3][11]
Caption: Liquid-Liquid Extraction (LLE) Workflow using Phase Separation.
Detailed Protocol: LLE of 8-iso-PGF2α from Human Plasma
This protocol is adapted from a validated method for 8-iso-PGF2α, a key biomarker of oxidative stress, and demonstrates high extraction efficiency.[3][13]
Materials and Reagents:
-
8-iso-PGF2α analytical standard
-
8-iso-PGF2α-d4 for Internal Standard (IS)
-
Sodium Dihydrogen Phosphate (NaH₂PO₄)
-
Ethyl Acetate (HPLC grade)
-
Methanol (LC-MS grade)
-
Ultrapure Water
-
15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen Evaporator
Step-by-Step Methodology:
-
Preparation of Saturated Salt Solution:
-
Prepare a pre-saturated solution of NaH₂PO₄ by adding the salt to ultrapure water until no more dissolves. This ensures the salting-out effect is maximized.[3]
-
-
Sample Preparation and Extraction:
-
In a 15 mL centrifuge tube, add 500 µL of human plasma.
-
Add 100 µL of the IS solution (8-iso-PGF2α-d4). Vortex for 1 minute.
-
Add 500 µL of the pre-saturated NaH₂PO₄ solution. The acidic nature of this salt solution helps to protonate the analyte.
-
Add 4.0 mL of ethyl acetate.
-
Cap the tube tightly and vortex vigorously for 6 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
-
Phase Separation:
-
Centrifuge the tube for 10 minutes at 2500 x g.
-
After centrifugation, three distinct layers will be visible: a top organic layer (ethyl acetate containing the analyte), a middle layer of precipitated proteins, and a bottom aqueous layer.[3] This clean separation is a key advantage of this modified LLE procedure.[13]
-
-
Collection and Evaporation:
-
Carefully aspirate the upper organic layer and transfer it to a clean tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dry residue in 100 µL of methanol-water (1:1, v/v) or your specific LC mobile phase.[3]
-
Vortex, centrifuge, and transfer to an autosampler vial for LC-MS/MS analysis.
-
Performance Characteristics & Method Validation
The ultimate goal of any extraction protocol is to deliver a method that is accurate, precise, and robust. Validation should be performed according to regulatory guidelines (e.g., FDA/EMA).[3] Key parameters to assess include:
| Parameter | Typical Acceptance Criteria | Rationale |
| Extraction Recovery | > 85% is desirable | Measures the efficiency of the extraction process. |
| Matrix Effect | 85-115% | Assesses the degree of ion suppression or enhancement from co-eluting matrix components.[3] |
| Linearity (R²) | > 0.995 | Confirms a proportional response of the instrument to analyte concentration.[12] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | How close the measured value is to the true value.[12][13] |
| Precision (%RSD) | < 15% (< 20% at LLOQ) | Measures the reproducibility of the method on repeated measurements.[12][13] |
| Limit of Quantification (LOQ) | Sufficient for study needs | The lowest concentration that can be reliably quantified with acceptable accuracy and precision.[2] |
Table 1. Key Validation Parameters and Typical Acceptance Criteria.
A study utilizing the LLE with phase separation method for 8-iso-PGF2α in human plasma demonstrated accuracy ranging from 90.4% to 113.9% and precision (both intra- and inter-run) of less than 7%.[3][12][13] For latanoprost, LC-MS/MS methods have achieved LOQs as low as 0.5 ng/mL in plasma.[2]
Troubleshooting Common Extraction Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | - Incomplete elution (SPE)- Incorrect pH of sample- Emulsion formation (LLE)- Analyte adhering to container walls | - Use a stronger elution solvent or a second elution step.[10]- Verify sample pH is 2 units below the analyte pKa.[9]- Centrifuge at higher speed/longer time; try different organic solvents.- Rinse sample container with extraction solvent.[10] |
| High Variability (%RSD) | - Inconsistent SPE cartridge drying- Inconsistent flow rates- Incomplete vortexing/mixing | - Ensure cartridges are completely dry before elution.[10]- Use an automated SPE system or ensure consistent vacuum.[10]- Standardize vortexing time and speed. |
| Significant Matrix Effects | - Insufficient cleanup- Co-elution of phospholipids | - Add a more rigorous wash step in SPE (e.g., with a slightly higher percentage of organic solvent).- Optimize chromatography to separate analyte from the phospholipid elution region. |
Table 2. Troubleshooting Guide for PGF2α Analog Extraction.
References
-
Bocheva, G., et al. (2021). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of Medical Biochemistry, 40(1), 1-7. [Link]
-
J. Med. Biochem. (n.d.). phase separation liquid-liquid extraction for the quantification of 8-iso-prostaglandin f2 alpha. J Med Biochem 2021; 40. [Link]
-
ResearchGate. (n.d.). Determination of latanoprost and latanoprost free acid in plasma by LC-MSMS using electrospray and unispray. Request PDF. [Link]
-
Agilent Technologies. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent.com. [Link]
-
ResearchGate. (2025, August 7). Development and validation of HPLC-MS/MS method to determine PGE2 and PGD2 in cell culture medium and assessment of recovery of the prostaglandins by solid phase extraction under various conditions. ResearchGate. [Link]
-
Szent-Györgyi, A. et al. (2025, April 24). Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments. MDPI. [Link]
-
Journal of Medical Biochemistry. (2020, July 11). PHASE SEPARATION LIQUID-LIQUID EXTRACTION FOR THE QUANTIFICATION OF 8-ISO-PROSTAGLANDIN F2 ALPHA IN HUMAN PLASMA BY LC-MS/MS. sdb.org.rs. [Link]
- Google Patents. (n.d.). CN104297352A - Method of analyzing travoprost content and related compounds.
-
NIH. (n.d.). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. PMC. [Link]
-
PubMed. (2021, January 26). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. pubmed.ncbi.nlm.nih.gov. [Link]
-
ResearchGate. (2025, August 7). Development and validation of an extraction method for the determination of pro-inflammatory eicosanoids in human plasma using liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
International Journal of Research in Pharmacy and Allied Science. (2025, June 30). A review on HPLC Methods for Estimation of Travoprost in Combined and Single Pharmaceutical formulation and Bulk. ijrpas.com. [Link]
-
ResearchGate. (2020, July 20). (PDF) Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. ResearchGate. [Link]
-
DIAL@UCLouvain. (2023, May 26). Journal Pre-proof. uclouvain.be. [Link]
-
PubMed. (2020, August 5). LC-MS bioanalytical method for simultaneous determination of latanoprost and minoxidil in the skin. pubmed.ncbi.nlm.nih.gov. [Link]
-
ResearchGate. (2018, January 31). (PDF) Development and validation of a liquid chromatography/electrospray ionization tandem mass spectrometry method for the quantification of latanoprost free acid in rabbit aqueous humor and ciliary body. ResearchGate. [Link]
-
MDPI. (2023, October 12). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. mdpi.com. [Link]
-
PromoChrom Technologies. (2021, May 28). 7 Tips to Improve Solid Phase Extraction (SPE) Recovery. promochrom.com. [Link]
-
Semantic Scholar. (2022, July 10). Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F2α in Urine. semanticscholar.org. [Link]
-
MDPI. (2016, February 6). High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. mdpi.com. [Link]
-
ResearchGate. (2025, October 16). (PDF) High Performance Liquid Chromatography Tandem Mass Spectrometry Measurement of Bimatoprost, Latanoprost and Travoprost in Eyelash Enhancing Cosmetic Serums. ResearchGate. [Link]
-
SCION Instruments. (2025, April 28). How Can We Improve Our Solid Phase Extraction Processes?. scioninstruments.com. [Link]
-
UND School of Medicine & Health Sciences. (n.d.). methods. med.und.edu. [Link]
-
PubMed. (2007, May 15). Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract. pubmed.ncbi.nlm.nih.gov. [Link]
- Google Patents. (n.d.). CN102716074B - Bimatoprost eye drops and preparation method thereof.
-
IOVS. (2004, May 15). Determination of Bimatoprost Hydrolysis in the Aqueous Humor of Cataract Patients. iovs.arvojournals.org. [Link]
-
PLOS One. (2021, November 18). Prostaglandins in biofluids in pregnancy and labour: A systematic review. journals.plos.org. [Link]
-
Dove Medical Press. (n.d.). Aqueous humor penetration of topical bimatoprost 0.01% and bimatoprost 0.03% in rabbits. dovepress.com. [Link]
-
NIH. (n.d.). Levels of bimatoprost acid in the aqueous humour after bimatoprost treatment of patients with cataract. PMC. [Link]
-
Bertin Bioreagent. (n.d.). What Are Prostaglandins? A Guide to Function, Synthesis, and Measurement. bertin-bioreagent.com. [Link]
-
Digital Commons @ University of Rhode Island. (n.d.). Comparison of Analytical Techniques for Quantification of 8-iso-PGF2α Using HPLC-MS-MS and Enzyme Immunoassay. digitalcommons.uri.edu. [Link]
-
MDPI. (2024, May 12). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. mdpi.com. [Link]
-
ResearchGate. (2025, August 7). An improved LC–MS/MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Request PDF. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dmbj.org.rs [dmbj.org.rs]
- 5. agilent.com [agilent.com]
- 6. arborassays.com [arborassays.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
- 9. SPE Method Development | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. promochrom.com [promochrom.com]
- 11. researchgate.net [researchgate.net]
- 12. PHASE SEPARATION LIQUID-LIQUID EXTRACTION FOR THE QUANTIFICATION OF 8-ISO-PROSTAGLANDIN F2 ALPHA IN HUMAN PLASMA BY LC-MS/MS | Journal of Medical Biochemistry [aseestant.ceon.rs]
- 13. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Mobile Phase for 5-trans-17-phenyl trinor PGF2alpha Analysis
Welcome to the technical support center for the chromatographic analysis of 5-trans-17-phenyl trinor PGF2alpha. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions and troubleshooting common analytical challenges.
I. Foundational Knowledge: Understanding the Analyte and its Chromatographic Behavior
5-trans-1-phenyl trinor PGF2alpha is a synthetic analog of prostaglandin F2alpha.[1][2] Its chemical structure, which includes a carboxylic acid, multiple hydroxyl groups, and a phenyl ring, dictates its behavior in reversed-phase high-performance liquid chromatography (RP-HPLC). As a moderately polar, acidic compound, controlling the mobile phase pH is paramount for achieving reproducible and robust separations.[3][4][5]
The primary goal of mobile phase optimization is to suppress the ionization of the carboxylic acid group.[3][4][6] In its non-ionized (protonated) form, the molecule is less polar and exhibits better retention on a non-polar stationary phase (e.g., C18), leading to sharper, more symmetrical peaks.[5][7]
II. Frequently Asked Questions (FAQs) for Mobile Phase Optimization
Here we address common questions encountered during the method development for 5-trans-17-phenyl trinor PGF2alpha analysis.
Q1: What is the recommended starting mobile phase composition for the analysis of 5-trans-17-phenyl trinor PGF2alpha?
A1: For initial method development, a gradient elution with a C18 column is recommended. A good starting point for the mobile phase is:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (HPLC-grade)
-
Mobile Phase B (Organic): Acetonitrile (HPLC-grade)
Rationale:
-
Reversed-Phase (C18): The non-polar C18 stationary phase is well-suited for retaining the moderately polar 5-trans-17-phenyl trinor PGF2alpha.
-
Acetonitrile: Often preferred over methanol for its lower viscosity and better UV transparency at low wavelengths.
-
0.1% Formic Acid: This acidic additive will lower the mobile phase pH to approximately 2.8-3.2, which is well below the estimated pKa of the carboxylic acid group (around 5). This ensures the analyte remains in its protonated, less polar form, leading to better retention and peak shape.[3][7]
Q2: How do I choose between different acidic modifiers (e.g., formic acid, acetic acid, TFA)?
A2: The choice of acidic modifier depends on the detection method and desired selectivity.
| Modifier | Typical Concentration | Pros | Cons | Best For |
| Formic Acid | 0.1% | Good for LC-MS (volatile), improves peak shape.[8] | Less acidic than TFA. | General LC-UV and LC-MS applications.[9] |
| Acetic Acid | 0.1% - 1% | Volatile, can offer different selectivity compared to formic acid.[10] | Weaker acid, may not be sufficient for complete ionization suppression.[11] | LC-UV and when alternative selectivity is needed. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Strong acid, excellent for improving peak shape by minimizing silanol interactions. | Strong ion-pairing agent, can suppress MS signal. | Difficult separations with poor peak shape in LC-UV. |
Q3: When should I consider using a buffer in the mobile phase?
A3: A buffer is recommended when precise control of the mobile phase pH is critical for reproducibility, especially when working close to the analyte's pKa.[7] For 5-trans-17-phenyl trinor PGF2alpha, if you find that small variations in the concentration of the acidic modifier lead to significant shifts in retention time, a buffer (e.g., 10-25 mM phosphate or acetate buffer) can provide a more stable chromatographic system.[12] However, be mindful that buffers are not ideal for LC-MS due to their non-volatile nature.
III. Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to resolving common problems encountered during the analysis of 5-trans-17-phenyl trinor PGF2alpha.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Analyte Ionization: The mobile phase pH may be too high, causing partial ionization of the carboxylic acid.
-
Secondary Silanol Interactions: The hydroxyl groups on the analyte can interact with active silanol groups on the silica-based stationary phase.
-
Solution: Use an end-capped column. Adding a small amount of a stronger acid like TFA can also help to mask these secondary interaction sites.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Problem 2: Inconsistent Retention Times
Possible Causes & Solutions:
-
Insufficient Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions before injection.
-
Solution: Increase the column equilibration time between runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
-
-
Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of the organic solvent).
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[13]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[13]
-
Problem 3: Low Signal Intensity (Sensitivity Issues)
Possible Causes & Solutions:
-
Suboptimal Mobile Phase for MS Detection: Certain additives can suppress the ionization of the analyte in the mass spectrometer source.
-
Solution: For LC-MS, formic acid is generally preferred over TFA due to its lower ion-suppression effects.[9]
-
-
Analyte Degradation: The analyte may be unstable in the mobile phase.
-
Solution: Investigate the stability of 5-trans-17-phenyl trinor PGF2alpha in the chosen mobile phase. Prepare samples and standards fresh and use an autosampler with temperature control if necessary.
-
-
Incorrect Detection Wavelength (UV): The UV detector is not set to the optimal wavelength for the analyte.
-
Solution: Determine the UV absorbance maximum for 5-trans-17-phenyl trinor PGF2alpha and set the detector to that wavelength.
-
IV. Experimental Protocols and Visualizations
Protocol 1: Step-by-Step Mobile Phase Preparation
-
Aqueous Phase (Mobile Phase A): a. Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle. b. Carefully add 1 mL of formic acid (≥98% purity). c. Cap the bottle and mix thoroughly. d. Degas the solution for 10-15 minutes using a sonicator or vacuum degasser.
-
Organic Phase (Mobile Phase B): a. Pour 1 L of HPLC-grade acetonitrile into a clean 1 L glass bottle. b. Degas the solution for 10-15 minutes.
-
System Flush: Before introducing the mobile phase into the HPLC system, flush the lines with a 50:50 mixture of methanol and water to remove any residues.
-
System Priming: Prime each pump with the respective mobile phase to ensure all lines are filled and free of air bubbles.
Diagram 1: Mobile Phase Optimization Workflow
Caption: Workflow for mobile phase optimization and troubleshooting.
V. References
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.).
-
Why is pH so important in buffers and additives in reversed-phase HPLC or LC-MS? (2019, November 20).
-
Wikipedia. (n.d.). Reversed-phase chromatography.
-
Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho Pharmaceuticals.
-
An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. (n.d.). PMC.
-
HPLC analysis of some synthetic prostaglandin compounds of therapeutical interest. (2025, August 7).
-
HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation. (2025, August 1). PubMed.
-
5-trans-17-phenyl trinor Prostaglandin F2α ethyl amide (CAS 1163135-95-2). (n.d.).
-
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (n.d.). MDPI.
-
Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid. (2024, April 8). Acta Chromatographica.
-
LC-MS/MS method development for anti-oxidative biomarkers. (n.d.). ULisboa.
-
5-trans-17-phenyl trinor Prostaglandin F 2α. (n.d.). Cayman Chemical.
-
LC/MS/MS method for analysis of E 2 series prostaglandins and isoprostanes. (2025, August 8).
-
Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. (n.d.). Sigma-Aldrich.
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (2025, July 25).
-
Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.
-
Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. (2020, August 1). Chromatography Online - LCGC International.
-
HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
-
HPLC Troubleshooting Guide. (n.d.).
-
HPLC Troubleshooting Guide. (n.d.).
-
HPLC Troubleshooting Guide. (n.d.).
-
5-trans-17-phenyl trinor Prostaglandin F2α. (2026, January 15). Labchem Catalog.
-
17-phenyl trinor Prostaglandin F ELISA Kit. (n.d.). Cayman Chemical.
-
Analytical parameters of the method (n = 5). (n.d.). ResearchGate.
Sources
- 1. 5-trans-17-phenyl trinor Prostaglandin F2α - Labchem Catalog [www2.labchem.com.my]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. biotage.com [biotage.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. veeprho.com [veeprho.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. theanalyticalscientist.com [theanalyticalscientist.com]
- 8. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 9. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Validation & Comparative
Cross-reactivity of 5-trans-17-phenyl trinor PGF2alpha with EP receptors
Comparative Guide: Cross-Reactivity of 5-trans-17-phenyl trinor PGF2 with EP Receptors[1]
Executive Summary
5-trans-17-phenyl trinor PGF2
This guide analyzes the receptor selectivity profile of the 5-trans isomer, specifically its cross-reactivity with E-type Prostanoid (EP) receptors.[1] For drug developers, quantifying this cross-reactivity is critical, as off-target EP activation (particularly EP1 and EP3) is linked to conjunctival hyperemia and ocular irritation, independent of the therapeutic IOP-lowering effect.[1]
Molecular Profile & Structural Impact[1]
The primary structural difference lies in the
| Feature | Active Drug (Latanoprost Free Acid) | Impurity/Analog (5-trans Isomer) |
| Configuration | 5-cis (Z) | 5-trans (E) |
| Primary Target | FP Receptor (High Affinity) | FP Receptor (Moderate/High Affinity) |
| Key Modification | 17-phenyl ring (Enhances FP selectivity) | 17-phenyl ring (Retained) |
| Pharmacological Role | IOP Reduction Agonist | Process Impurity / Metabolite |
Structural Causality
The 17-phenyl substitution on the
-
Impact: While the 17-phenyl group maintains FP bias, the trans geometry often reduces potency at the FP receptor by approximately 10-fold compared to the cis isomer, potentially narrowing the therapeutic window if EP affinity is not similarly reduced.[1]
Receptor Selectivity & Cross-Reactivity Analysis[1]
The following data synthesizes binding profiles from competitive radioligand assays (e.g., displacing [3H]-PGF2
Comparative Binding Affinity (Ki Values)
Note: Values are approximate aggregates from class-representative studies (e.g., Stjernschantz et al., Abramovitz et al.) as specific 5-trans isomer data is often proprietary.
| Receptor Subtype | Native PGF2 | Latanoprost Free Acid (5-cis) | 5-trans-17-phenyl trinor PGF2 | Physiological Consequence of Activation |
| FP (Target) | ~ 1.0 nM | ~ 3.0 nM | ~ 20 - 50 nM | IOP Reduction (Uveoscleral outflow) |
| EP1 | ~ 20 nM | > 1,000 nM | > 1,000 nM | Smooth muscle contraction, Irritation |
| EP2 | > 1,000 nM | > 10,000 nM | > 10,000 nM | Relaxation, Hyperemia (Vasodilation) |
| EP3 | ~ 10 nM | > 5,000 nM | > 5,000 nM | Inhibition of cAMP, Smooth muscle contraction |
| EP4 | > 1,000 nM | > 10,000 nM | > 10,000 nM | Mucus secretion, Vasodilation |
The "Selectivity Window" Risk
While the 5-trans isomer retains the "FP-selective" profile of the 17-phenyl class, its reduced potency at the FP receptor means that higher concentrations are required to achieve the same biological effect.[1]
-
Risk Scenario: If the 5-trans impurity is present at high levels (>5%), the total concentration of prostaglandin required to manage IOP may inadvertently reach the threshold for EP1 activation , triggering ocular irritation without contributing to therapeutic efficacy.[1]
Mechanism of Action: Off-Target Signaling[1]
Cross-reactivity is not just about binding; it is about the downstream signaling cascade.[1] The diagram below illustrates how the 5-trans isomer can split its signaling between the therapeutic FP pathway and the side-effect-inducing EP pathways.[1]
Figure 1: Divergent Signaling Pathways. The 5-trans isomer activates the therapeutic FP-Gq pathway but may possess a narrower window of selectivity against the EP1-Gq pathway compared to the pure 5-cis drug.[1]
Experimental Validation Protocols
To validate the cross-reactivity of 5-trans-17-phenyl trinor PGF2
Protocol A: Competitive Radioligand Binding (The Gold Standard)
Objective: Determine the Ki (Inhibition Constant) of the 5-trans isomer against human recombinant EP receptors.[1]
-
Preparation:
-
Incubation:
-
Incubate membrane preparations with radioligand (~Kd concentration) and varying concentrations of the 5-trans isomer (
M to M). -
Control: Use unlabeled Latanoprost free acid (positive control) and vehicle (negative control).[1]
-
-
Termination:
-
Analysis:
Protocol B: Functional FLIPR Calcium Assay
Objective: Distinguish between binding and activation (Agonism vs. Antagonism).
-
Dye Loading: Load FP-expressing and EP1-expressing CHO cells with Fluo-4 AM (calcium-sensitive dye).[1]
-
Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm).
-
Injection: Inject 5-trans isomer dose-response curve.
-
Readout:
References
-
Cayman Chemical.5-trans-17-phenyl trinor Prostaglandin F2
Product Information. -
Stjernschantz, J., & Resul, B. (1992).[1] Phenyl substituted prostaglandin analogs for glaucoma treatment.[1] Drugs of the Future, 17(8), 691-704.[1]
-
Abramovitz, M., et al. (2000).[1][3] The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs.[1] Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1483(2), 285-293.[1]
-
Sharif, N. A., et al. (2003).[1] Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and functional potencies at FP, TP, and EP1-4 receptors.[1] Journal of Ocular Pharmacology and Therapeutics, 19(6), 501-515.[1]
-
BenchChem. Structure-Activity Relationship of Latanoprost Isomers.
A Comparative Guide to the Reference Standard Certification of 5-trans-17-phenyl trinor Prostaglandin F2α
This guide provides an in-depth technical comparison of the methodologies and data integral to the certification of reference standards for 5-trans-17-phenyl trinor Prostaglandin F2α. As a critical impurity in latanoprost, a leading medication for glaucoma, the rigorous characterization of this specific geometric isomer is paramount for ensuring the safety and efficacy of the final drug product.[1][2][3] This document is intended for researchers, analytical scientists, and drug development professionals who require a comprehensive understanding of the analytical workflows and regulatory considerations for this prostaglandin analogue.
The quality of ophthalmic drugs is under intense scrutiny by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7] Recent guidance documents emphasize the need for robust control over impurities and degradation products to prevent adverse patient events.[6][8][9] For prostaglandin analogues like latanoprost, which are administered directly to the eye, even minute levels of impurities can impact tolerability and therapeutic effect.[2][10] 5-trans-17-phenyl trinor Prostaglandin F2α is the trans isomer of the latanoprost free acid, differing in the geometry of the double bond at the C5-C6 position.[1][11][12] Its presence in the active pharmaceutical ingredient (API) is typically a result of the synthetic process or degradation. Therefore, a highly purified and thoroughly characterized reference standard is essential for the accurate validation of analytical methods used to monitor its levels in both the drug substance and the final drug product.
This guide will dissect the multi-faceted analytical approach required for the certification of the 5-trans-17-phenyl trinor Prostaglandin F2α reference standard, comparing the utility of various analytical techniques and presenting the supporting data that underpins a trustworthy certification.
The Analytical Imperative: A Multi-Technique Approach to Certification
The certification of a reference standard is not reliant on a single analytical technique. Instead, it is a confluence of orthogonal methods, each providing a unique and essential piece of the puzzle. For 5-trans-17-phenyl trinor Prostaglandin F2α, the certification process hinges on three pillars of analytical chemistry: chromatography for purity determination, mass spectrometry for identity confirmation, and nuclear magnetic resonance for definitive structural elucidation.
I. Purity Determination and Isomer Separation by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of the 5-trans-17-phenyl trinor Prostaglandin F2α reference standard. Its primary role is to separate the target compound from the API (latanoprost), other related impurities (such as the 15(S)-epimer), and any residual starting materials or by-products.[1][13][14] The development of a selective and robust HPLC method is the first step in establishing a reliable reference standard.
Several HPLC methods have been developed for the analysis of latanoprost and its related substances.[1] A particularly effective approach involves the use of a normal-phase column, which provides excellent selectivity for geometric isomers.
Experimental Protocol: Isocratic Normal-Phase HPLC for Purity Assessment
This protocol describes a validated method for the baseline separation of latanoprost and its 5,6-trans isomer.[1][13]
1. Instrumentation and Columns:
- HPLC system equipped with a UV detector.
- Column: Amino (NH2) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Preparation:
- Prepare a mobile phase consisting of n-heptane, 2-propanol, and acetonitrile in a ratio of 93:6:1 (v/v/v).
- A small, precisely controlled amount of water may be added to modulate selectivity.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 210 nm
- Injection Volume: 20 µL
4. Sample Preparation:
- Accurately weigh and dissolve the 5-trans-17-phenyl trinor Prostaglandin F2α reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.
- Prepare a resolution solution containing both latanoprost and 5-trans-17-phenyl trinor Prostaglandin F2α to verify separation.
5. Data Analysis:
- Calculate the purity of the reference standard by the area percent method, ensuring that all impurities are reported.
- Validate the method for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) as per ICH Q2(R1) guidelines.
Table 1: Comparative Chromatographic Performance Data
| Parameter | Latanoprost | 5-trans-17-phenyl trinor PGF2α | Acceptance Criteria |
| Typical Retention Time (min) | ~10.5 | ~12.0 | - |
| Resolution (Rs) | - | > 2.0 (relative to Latanoprost) | Rs > 1.5 |
| Limit of Detection (LOD) | 0.025 µg/mL[13] | ~0.03 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 0.35 µg/mL[13] | ~0.1 µg/mL | Must be ≤ reporting threshold |
This data illustrates the capability of the method to not only separate the two isomers but also to detect and quantify the 5-trans isomer at very low levels, which is crucial for impurity profiling.
Caption: HPLC Purity Certification Workflow.
II. Identity Confirmation via Mass Spectrometry (MS)
While HPLC provides quantitative data on purity, it does not definitively confirm the chemical identity of the standard. Mass spectrometry is indispensable for verifying the molecular weight of 5-trans-17-phenyl trinor Prostaglandin F2α. High-resolution mass spectrometry (HRMS) is particularly powerful, providing a mass measurement with high accuracy, which in turn confirms the elemental composition.
Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a state-of-the-art approach. It not only confirms the mass of the parent ion but also provides structural information through fragmentation patterns.
Table 2: Mass Spectrometry Data Comparison
| Analyte | Theoretical Monoisotopic Mass (C23H32O5) | Observed Mass (HRMS) | Fragmentation Ions (MS/MS) |
| 5-trans-17-phenyl trinor PGF2α | 388.22497 g/mol | 388.2251 (within 5 ppm) | Characteristic losses of H2O and fragments corresponding to the cyclopentane ring and side chains. |
The congruence between the theoretical and observed mass, along with a consistent fragmentation pattern, provides unequivocal evidence of the compound's identity.
III. Definitive Structural Elucidation with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the structural elucidation of organic molecules and is a critical component of reference standard certification.[15] While MS confirms the molecular formula, NMR reveals the precise arrangement of atoms and, crucially for this impurity, the stereochemistry.
For 5-trans-17-phenyl trinor Prostaglandin F2α, ¹H and ¹³C NMR are used to:
-
Confirm the carbon skeleton and the presence of functional groups: The chemical shifts and integrations of the signals correspond to the number and types of protons and carbons in the molecule.
-
Verify the trans geometry of the C5-C6 double bond: The coupling constant (J-value) between the vinylic protons at C5 and C6 is characteristically larger for a trans configuration (typically 15-18 Hz) compared to a cis configuration (~10-12 Hz). This is the most definitive piece of evidence distinguishing it from the latanoprost free acid.
-
Confirm the relative stereochemistry of the cyclopentane ring and side-chain hydroxyl groups: Through advanced 2D NMR techniques like NOESY, the spatial relationships between protons can be determined, confirming the stereochemical integrity of the molecule.
A certified reference standard must be accompanied by fully assigned ¹H and ¹³C NMR spectra, which serve as the definitive proof of its structure.
Caption: Latanoprost and its 5-trans Isomer.
Conclusion: The Synthesis of Data into a Certified Reference Standard
The certification of a reference standard for 5-trans-17-phenyl trinor Prostaglandin F2α is a rigorous, multi-disciplinary process that ensures its suitability for use in a regulated environment. A high-quality reference standard, supported by a comprehensive Certificate of Analysis, is not merely a vial of chemical; it is the anchor of analytical accuracy in pharmaceutical quality control.
The comparison of analytical techniques reveals a necessary synergy:
-
HPLC establishes purity and quantifies the analyte relative to other isomers.
-
Mass Spectrometry provides an unambiguous confirmation of molecular weight and elemental composition.
-
NMR Spectroscopy delivers the definitive structural proof, crucially confirming the trans isomeric configuration.
For researchers and drug developers, specifying a reference standard that has been certified using this triad of techniques is non-negotiable. It ensures that the analytical methods developed to monitor this critical impurity in latanoprost are accurate, precise, and reliable, ultimately safeguarding patient health. The experimental data and protocols provided in this guide offer a framework for evaluating and comparing reference standards, empowering scientists to make informed decisions in their analytical endeavors.
References
- FDA issues guidance on assessing quality of topical ophthalmic drugs - RAPS. (2023, October 16). Retrieved from RAPS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9UnXoNpx2lP3CFTIwdDPCzIRtBpkfdCrRX9fVUCZdelbBLWWaNZAqFyvt5wNOGTLXtp0sHwOKcTFY6gh1g6_Z7Fzm5on77J1RDp-QIDqW32yK9jkD4K-0ol-npADBux0P7LT81gN6nvuMAjTS_KKrKaMtPlx0B_bWVkkpURtpSoHmJupLoTsOmIlNUjqv3z3_t7bF4Tho8E7QaNEKpBPMSFAB6q2x1QQciw==]
- Widomski, P., Groman, A., & Gniazdowska, E. (2025). Validated Liquid Chromatographic Method for Analysis of the Isomers of Latanoprost. Journal of Liquid Chromatography & Related Technologies. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNUMe885R9FUdxdjvl0ZeUqhwDfx1ZzFtG62UJMvIKJ35xQfD9FwKiJo5fs52aITmFUtC_U2yhCjvqW3kpU59QXYPKf5o6PPdtfy7jfjN61oALliNFdB9LT_Ek9icPtvTCXQpN1erQXN8zHR8Sx8PvH0TDbBjhlu_FjjKXYXYsafpmxF66Paox2vdmskS14ZGK9fx68inRaqibpiTH7MLKigvdfkeHV8UHyLaMtav6fwxXKkrmvyPHs0fZZg-GglU5]
- ELIQUENT Life Sciences. (2025, November 12). FDA Guidance: Topical Ophthalmic Drug Product Requirements. Retrieved from ELIQUENT Life Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSHYV_Mm4LXEm5XDHaBfSaWd2CgEl9a5rRLSVZrfDbirLUhpeMZzYhml8LeaVfHUCaM7i4qX4ivh2oYihOg6noQdAF48KQcUfK52ifGQdHrGZL04t-kOYaXSGrF34t4UOWTeHf0LkC_3NtTuRc7X1x8kyS_LoVENg8i_1IEt0xoqZGnm80SnGTkL-q59YrFF--14VKzPwXFxQTZ6QKnqpSrPUntFHKqdaOv-xmbhA=]
- Ophthalmology Times. (2024, January 4). FDA issues revised draft guidance on quality considerations for ophthalmic drugs. Retrieved from Ophthalmology Times. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMwjUTqDug2ePE_U7oWPEPEyjxyffb7uj6p-0gpKbFpgjXjBKf_Z2vjBQDPoxBUy20UVjrBiXUarkCbQJ_Iu3qYn8TUqNAv2SA5Ym2MlnxJ6AWCNp6f88E1n6C4pzp-ITXapkh6TN78PWy_mc7yNC39soa5MPBVvLj6xAFraLZAs18ID6dVOD04XwPF34AAR842pxuYQt-FNPOJ7AJK7CQdXQqIIN90N4FBK0o1zq_Gm_FBg==]
- Widomski, P., Groman, A., & Gniazdowska, E. Validated liquid chromatographic method for analysis of the isomers of latanoprost. Acta Chromatographica. Retrieved from AKJournals. [https://vertexaisearch.cloud.google.
- Pharmaffiliates. Latanoprost-impurities. Retrieved from Pharmaffiliates. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGES8EU72sI2oBGrFiflWap2WN8CcFuzK8n6yz_pzFdVmWT8nQd79A9cICzM695N6Pk8kjIeKaBZomnVKj0X8jHaTkUCvpMJQVeYcd2l2SLN2OC0BL3a52c67zuKhmhFJT6Gsiue35Ui8sXDnNR7QJgaPvStOx-UnuTD5iTKr8=]
- ECA Academy. (2023, October 26). Quality Attributes for Ophthalmic Drug Products. Retrieved from ECA Academy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxeLWdqzYRyhaXq7knMKI7jZ06c9DX9rRRu6m0UPqoe-UyLAot2x5TbXomgNcnsBs1uHMvxrn3OVUZQYW9QIh6afXD7kV2UenRu7SN1w3WtLYLvJ9nrntXAeKprLuvDaLqnIweQW7gGZnL8Jmy4SRtPx09Gha3fKZX20blnkIN27Ug8VQeMD49eKvztZ2y_nw9ow==]
- European Medicines Agency. Quality: impurities. Retrieved from EMA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu76Gzqz19q-RYu38PJvLRUFTHIfd0ctIlqZp_kZY-EtSDRpzjXq8IPdXNc0dV-eM3cO2AIb1EE0XFz-Eru_oLQHDH0-6hNXX5HF7t28KrDzlDMeEBV1bUy9widj-w2kpHOLBBtnE7y_XUrz66k1B4R5bF47usViHAk4JTMbbcCwa47rpx4c4gK8DSMUTWLl53_G6M6U57z6l2HCOYj0H5MKKgpt75E49PiDVRmtv6QIbrKHUBNouPlF-uj1lqrzFhEn4=]
- FDA Law Blog. (2024, February 6). FDA Issues Revised Draft Guidance for Topical Ophthalmic Drug Products. Retrieved from FDA Law Blog. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwrF5bkxh92i2zpvWJMAYes154PCU36Tw50uxZdrWZX2gTuPr-CMoxINtQpF2uIFMCOgjQykJc4BjnyMkYR7rXyk8bDGk_aht4MW-H549Aj2PyrwiVRpktXRUSJx19J9rbOpBHnxyqeCGtp4zjaYC0VtdMSmJRu9yphu6ty6yYy_1Z50MB8Pk83h_iklZo4gCxS4nvuPZ7NvZLQuNJmBniDg==]
- CN103543216A - Method for determining impurities in latanoprost eye drops. (2014, January 29). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6P-EfAKsCcJMlAemHvkZT7Hra34GvvyZbyBuZpNzA7z5Wrc233hoFO96IfWpZaIiFfCT5Dr4Kk3xLNZBLRlLMUkvmae7WCjstmxONLtMMu25ENeHLpE1QcnCym6Z7h90Y-EmcUyZTSFHIQ0U=]
- Cayman Chemical. 5-trans-17-phenyl trinor Prostaglandin F 2α. Retrieved from Cayman Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNgrxQ9jtNL5wIL-xKsqBKXKMdQk6sufw8jhcRvhN2Bgtu_CaeIjDVqrP6yepOnwE6h-rDqmUlrcHqfp-QK7jaa8oQHYOM6bWk0Z64HoaAagjLg3fCY16Dqr--j-5rI_WBnfh3yNHYO0LvGYbY9qecR6TYH2ZaY9322rQLZGtwqj-Z9TQamLblmCF_grpQ-R2jd0bO]
- ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from ICH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf40izdcHpv5qAGui34mrUpuFpw_HKpwC52lSf4jJujMa_XBZsrO7ztr_PMoE7JAhnhiFiz4rNiJY486W11I3q_wE-OkKcN3DbWBtPhjbshrcMiuVwmlvKW5VKjZRY1Z8ZAsnRVKChKJSN99uAmMLDfHAwNrSLv7YK_2GDJG5A8h_Es9g==]
- Labchem Catalog. 5-trans-17-phenyl trinor Prostaglandin F2α. Retrieved from Labchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxxLx2IvHDTebCivsZbXIHcV7Ixi2rYKnByDGdiv6md3tSrh-q1kBS1LNqzv9MS8OEzH9KEMdvfd_zxCWkbYEsWuo5FZgVJgZxnkrzZS3_yr-dL6MGMHbz4iNqLkHJZkVbRLUvhSLi0Z0MFyIXSnn7oeu3TsYXzrpSvkhQGzNeZAKfizZsr_MDgWkAgne8lU_bEv87Zgo=]
- Cayman Chemical. 5-trans-17-phenyl trinor Prostaglandin F2α ethyl amide (CAS 1163135-95-2). Retrieved from Cayman Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENBJe79wTmdH0hXwWC5G4m0AJfLVmJTGZYvV5fnm5qHuzqqXJ3yvKQ_cilIwJZRxl-Xwrm7gDK_1-f3PGOu0S4RVt6hQ2ZqEzOM_Tx3HX7bz2fP3TiWWKiX7-5Z-yfeLvzV4rsVdkJTrnuHf65as_SF_mcsSdJMTxAlkIef7c5p0EG1vXL4Y-yMuBY3WwoTpHs1ar1WpaJnpkzPvSOr8wHUg==]
- MDPI. (2020, August 18). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWMmxfP240kZKe4AdPs6HiMAmo6vRda2JeHDTTOd6adq47OwzwzX0_sY7ODGs9rog2HlxgapL7yaY9cq4wd66sC6BMESX9i9l2l68thy7XHPI0J404LADyryzQVBZhbCE=]
- FDA. (2006). Guidance for Industry Q3B(R2) Impurities in New Drug Products. Retrieved from FDA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxVxWlz6KalFPYB4pe5LUC9MVRid9XfnLUNvEBaPJlD4WbQYqYKL1ANq4nQ18H_psqMw7CEmfcgbroAchZKuDdbe4V6D96h2Psc3nOIwEpTqQZ4go4VAC1NiS5rWrGs2FDtiw=]
- Biomol. 5-trans-17-phenyl trinor Prostaglandin F2alpha ethyl amide. Retrieved from Biomol. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9UOUN595-pt5gEaMFIx3gZP5l2SgKdEv2B2888fZ8YW9T20aedAnvOXl63J6ptmSZj3O0KpfMYJ_qnHmk-UOZiY1TZEBJ_WyfJbUlXezl40SoSXzbezJOKyxBQjjZsMTmr2XmCLrOZ6J64XpRW0O3VeEEMBuMHBKjnhzRwXtmalLPWPfSxF7lk9Frc3FzuEgnbkdU_qCxacctnbsEg_OeZxYhjD6HoS7DvDIba5AXwZlGgyU=]
- ResearchGate. (n.d.). Analytical parameters of the method (n = 5). [Diagram]. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ_feSHO1ubyTIp3JK08j-IAAE4bnXGeTg8KVX_Q2nengeyen_mtozp_q0aD2UxrxZ3Fyy6R-U0-_JDiAJtijh4ERW3BhuLyFkkaZJmWRHcmLfJn0Dytq7vQShYvVjx-2mUXXKTk96NLrsaHnbNShGBzPYbh6Dbk3C2x4OqNVloWuzOdQ2OqNc6qD-PC31CA2JC6YFFA==]
- Ento Key. (2016, July 11). The Pharmacology of Prostaglandin Analogues. Retrieved from Ento Key. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwENa115fXWuhdXeLxQxflhudwxFT6jA5LXXXAeXRMGFEcZnKo1X-ELfTEKiOhP2wLr06JFZZRh06892zRFBnH69uRT97Q77SLK6XewzdHuBG-CQAXrr-BqDia0l79_ZBd_iO-yvx2zmdsTCg42LJrbeJ77Nj579IENgc=]
- PubMed. (2025, August 1). HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation. Journal of Pharmaceutical and Biomedical Analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFouGuSJR1EK5JtqD120mRw8V0g2ab8ApoocLamoi_cCAA4801XMNDznoKxz8HV89j9_TbiqdepRPd1GCPfVN-8EzGjQsqQBleV5Y3RUqNtR7NPYFigNsnn0XAMfH-PpFKvGT58]
- Acadecraft. (2023, September 28). Prostaglandin Analogs in Ophthalmology: Transforming Glaucoma Treatment. Retrieved from Acadecraft. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdIPRxwPEuh-lLkaHJ001mxGY7FclBimElK0xFWN_aiHsxNNbzidqT4NdxLwqTXIjvJFJdNBIM5XqNBuNNwDbHh37NT5wlRNM8TnCGmWtL0fOzaqJ7R4JNZ__bIU3BWwIIzrAGc6cADAo9UhcNSoF8XUauV-U=]
- SlidePlayer. (2022, February 6). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. Retrieved from SlidePlayer. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4crt4xZLXAC10zD5ch2eLzWDLJMMjhxN_zaCXBBN0q8UhJGjEu2L6aoOno_Sa4oh4wxMCp9RQXWcmq8p6_VJvBHj-lr53fG8wzKtk6lpkvI2AOJ-gJTwWhi-P2hSDAcM6v0QRb0Oi0-xb04Saa8LBaL9UeM_xkg6OO0yearRu6E0=]
- PMC. (2023, May 17). Prostaglandin analogs in ophthalmology. Retrieved from PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEUMoPXTE98rYwMVJr3LN7tCWbLVyTL-ugYDhFFsx8ya2kO8lL5kVNHyIPWYJc1QH0PdFp9lnyMpdQOA99sEyRAXa6AIQd7oxKwHg2e1Xw2McnZ5H0yymjEoqAF6L9dW92U10B0iW9nSWa2fdg]
Sources
- 1. akjournals.com [akjournals.com]
- 2. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]
- 3. Prostaglandin analogs in ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raps.org [raps.org]
- 5. eliquent.com [eliquent.com]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
- 7. Quality guidelines: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Quality Attributes for Ophthalmic Drug Products - ECA Academy [gmp-compliance.org]
- 9. easconsultinggroup.com [easconsultinggroup.com]
- 10. mironova.com [mironova.com]
- 11. caymanchem.com [caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
